AZ32

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

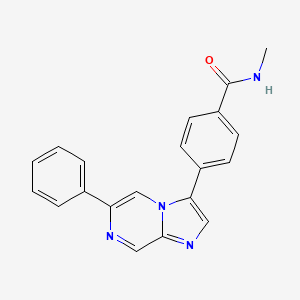

IUPAC Name |

N-methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O/c1-21-20(25)16-9-7-15(8-10-16)18-11-23-19-12-22-17(13-24(18)19)14-5-3-2-4-6-14/h2-13H,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRTUEXVVKVKBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: AZ32's Mechanism of Action in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Core Summary

AZ32 is a potent, orally bioavailable, and blood-brain barrier-penetrating small molecule inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR). By selectively targeting ATM, this compound effectively disrupts the signaling cascade initiated by DNA double-strand breaks (DSBs), thereby sensitizing cancer cells to the cytotoxic effects of ionizing radiation and certain chemotherapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Quantitative Data Summary

The potency and cellular efficacy of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative metrics for this compound and a related compound, AZ31.

| Compound | Target | Parameter | Value | Reference |

| This compound | ATM Enzyme | IC50 | <6.2 nM | [1][2] |

| ATM in cell | IC50 | 0.31 µM | [1][2] | |

| AZ31 | ATM Enzyme | IC50 | <1.2 nM | [2] |

| ATM in cell | IC50 | 2.8 nM | [2] |

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: Targeting the ATM-Mediated DNA Damage Response

The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions to maintain genomic integrity. A critical pathway within the DDR is activated by DNA double-strand breaks (DSBs), which are highly cytotoxic lesions induced by ionizing radiation and certain chemotherapeutic agents. The primary sensor and activator of the DSB response is the ATM kinase.

Upon sensing a DSB, ATM is activated and initiates a signaling cascade by phosphorylating a multitude of downstream substrates. These substrates, in turn, orchestrate the cellular response to DNA damage, which includes:

-

Cell Cycle Arrest: Activation of checkpoint kinases, such as CHK2, leads to the temporary halt of the cell cycle, providing time for DNA repair.

-

DNA Repair: ATM signaling promotes the recruitment of DNA repair factors to the site of damage, facilitating repair through pathways like homologous recombination (HR) and non-homologous end joining (NHEJ).

-

Apoptosis: In cases of irreparable damage, ATM can trigger programmed cell death to eliminate compromised cells.

This compound functions as an ATP-competitive inhibitor of ATM. By binding to the ATP-binding pocket of the ATM kinase, this compound prevents the phosphorylation of its downstream targets, effectively short-circuiting the DDR. This abrogation of the DNA damage checkpoint and repair processes leads to the accumulation of lethal DNA damage in cancer cells, particularly when combined with DNA-damaging agents. This mechanism is especially effective in cancers with pre-existing defects in other cell cycle checkpoints, such as those with p53 mutations.[2][3]

Signaling Pathway of ATM Inhibition by this compound

The following diagram illustrates the ATM signaling pathway and the point of intervention by this compound.

Caption: ATM signaling pathway and inhibition by this compound.

Experimental Protocols

The characterization of this compound and its mechanism of action involves several key experimental techniques. Detailed protocols for these assays are provided below.

Western Blotting for ATM Signaling Pathway Proteins

This protocol is used to assess the phosphorylation status of ATM and its downstream targets in response to DNA damage and this compound treatment.

1. Cell Lysis and Protein Extraction:

-

Culture cells to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound for a specified time (e.g., 1 hour) before inducing DNA damage (e.g., ionizing radiation).

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

-

Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Resolve 20-40 µg of protein per sample on a 6-10% SDS-polyacrylamide gel. Due to the large size of ATM (~350 kDa), a lower percentage gel is recommended.

-

Transfer the separated proteins to a PVDF membrane. A wet transfer at 25V for 1.5-2 hours or overnight at 4°C is recommended for large proteins.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total ATM, phospho-ATM (Ser1981), total CHK2, phospho-CHK2 (Thr68), and other relevant targets overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence for γH2AX Foci Formation

This assay visualizes the formation of DNA double-strand breaks and the effect of this compound on their repair. γH2AX (phosphorylated H2AX at Ser139) is a marker for DSBs.

1. Cell Culture and Treatment:

-

Seed cells on glass coverslips in a multi-well plate.

-

Treat with this compound before irradiation as described for Western blotting.

-

At various time points after irradiation (e.g., 1, 4, and 24 hours), fix the cells.

2. Immunostaining:

-

Fix cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25-0.3% Triton X-100 in PBS for 10-30 minutes.

-

Block with 5% BSA in PBS for 30-60 minutes.

-

Incubate with a primary antibody against γH2AX overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

3. Microscopy and Image Analysis:

-

Mount the coverslips on microscope slides.

-

Capture images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler.

Cell Viability Assay for Radiosensitization

This protocol determines the ability of this compound to enhance the cell-killing effects of radiation.

1. Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Irradiate the cells with a range of radiation doses.

2. Incubation and Viability Measurement:

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 5-7 days).

-

Assess cell viability using a metabolic assay such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue).

-

For MTT assays, add MTT solution and incubate for 2-4 hours, then solubilize the formazan crystals and measure absorbance at ~570 nm.

-

For MTS or resazurin-based assays, add the reagent and measure absorbance or fluorescence after 1-4 hours of incubation.

3. Data Analysis:

-

Normalize the viability of treated cells to that of untreated controls.

-

Plot cell survival curves and determine the radiation dose enhancement factor (DEF) for each concentration of this compound.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for evaluating the radiosensitizing effects of this compound.

Caption: Workflow for assessing this compound's radiosensitizing effects.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that targets the core of the DNA damage response through the specific inhibition of ATM kinase. Its ability to penetrate the blood-brain barrier makes it particularly promising for the treatment of brain tumors like glioblastoma multiforme. The experimental protocols and mechanistic understanding provided in this guide offer a solid foundation for researchers and drug developers working to further elucidate the role of ATM inhibition in cancer therapy and to advance the clinical development of compounds like this compound.

References

The Discovery and Development of AZ32: A Potent and Orally Bioavailable ATM Kinase Inhibitor for Radiosensitization of Glioblastoma

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

AZ32 is a novel, potent, and specific small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). Developed to address the significant challenge of radioresistance in glioblastoma (GBM), the most aggressive primary brain tumor, this compound exhibits excellent oral bioavailability and the crucial ability to penetrate the blood-brain barrier (BBB). Preclinical studies have demonstrated that this compound effectively sensitizes GBM cells to ionizing radiation, particularly those with mutations in the p53 tumor suppressor gene, leading to increased tumor cell apoptosis and significantly improved survival in orthotopic mouse models. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, including its mechanism of action, biophysical properties, and detailed experimental methodologies.

Introduction

Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a median survival of just over a year. The standard of care, which includes surgical resection followed by radiation and chemotherapy with temozolomide, is often hampered by the intrinsic and acquired radioresistance of GBM cells. A key mechanism of this resistance is the robust DNA damage response (DDR) network, which allows tumor cells to repair radiation-induced DNA double-strand breaks (DSBs) and evade apoptosis.

The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DDR, activated in response to DSBs. Upon activation, ATM phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or, in cases of overwhelming damage, apoptosis. The central role of ATM in promoting cell survival following radiation makes it a compelling therapeutic target for radiosensitization. Inhibition of ATM kinase activity is hypothesized to abrogate the DDR, leaving cancer cells vulnerable to the cytotoxic effects of radiation.

A significant hurdle in developing ATM inhibitors for GBM has been the blood-brain barrier (BBB), which restricts the entry of most therapeutic agents into the central nervous system. This compound was identified through extensive drug screening and lead optimization efforts to overcome this limitation. It is a potent, selective, and orally bioavailable ATM inhibitor with enhanced BBB penetration, making it a promising candidate for clinical development in combination with radiotherapy for GBM.

Discovery and Synthesis

This compound was identified through a focused drug discovery program aimed at developing potent and selective ATM inhibitors with favorable pharmacokinetic properties for treating central nervous system (CNS) malignancies. The development process involved high-throughput screening of compound libraries followed by structure-activity relationship (SAR) studies to optimize potency, selectivity, and BBB penetration.

While the specific, step-by-step synthesis of this compound has not been publicly disclosed in the reviewed literature, it belongs to the class of 3-quinoline carboxamides. The general synthetic approach for this class of compounds typically involves the following key steps:

-

Synthesis of the Quinoline Core: Construction of the substituted quinoline-3-carboxylic acid scaffold. This is often achieved through established synthetic methodologies such as the Gould-Jacobs reaction or the Conrad-Limpach synthesis, followed by functional group manipulations.

-

Amide Coupling: The synthesized quinoline-3-carboxylic acid is then coupled with a desired amine moiety using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form the final carboxamide product.

The refinement of lead compounds, such as the transition from the less BBB-penetrant AZ31 to this compound, likely involved modifications to the substituents on the quinoline ring and the amide side chain to enhance lipophilicity and reduce efflux by transporters at the BBB, thereby improving brain exposure.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a specific and potent inhibitor of ATM kinase.[1] It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates that are critical for the DNA damage response.

Inhibition of the DNA Damage Response

In the presence of radiation-induced DNA double-strand breaks, ATM is activated and initiates a signaling cascade. Key downstream targets of ATM include p53 and KAP-1. Phosphorylation of p53 at Serine 15 (pS15-p53) and KAP-1 at Serine 824 (pS824-KAP-1) are critical events in the DDR. This compound has been shown to effectively block the radiation-induced phosphorylation of both p53 and KAP-1 in glioma cells, confirming its on-target activity.[2] This inhibition of ATM signaling prevents the initiation of cell cycle checkpoints and DNA repair, leading to the accumulation of lethal DNA damage.

Radiosensitization of Glioblastoma Cells

By abrogating the DDR, this compound sensitizes GBM cells to the cytotoxic effects of ionizing radiation. This effect is particularly pronounced in cells with mutations in the tumor suppressor gene TP53.[2][3] Mutant p53-expressing glioma cells treated with this compound and radiation exhibit a significantly higher propensity to undergo mitotic catastrophe, a form of cell death that occurs when cells with damaged DNA attempt to divide.[3] This selective sensitization of p53-mutant cells is a significant advantage, as a large proportion of GBMs harbor p53 pathway alterations.

Reversal of Multidrug Resistance

Interestingly, beyond its role in radiosensitization, this compound has also been shown to reverse ATP-binding cassette subfamily G member 2 (ABCG2)-mediated multidrug resistance (MDR) in colorectal cancer cells. This compound was found to inhibit the transporter activity of ABCG2, leading to increased intracellular accumulation of chemotherapeutic agents that are substrates of this efflux pump. Molecular docking studies suggest that this compound binds to the transmembrane domain of ABCG2. This finding suggests a broader potential application for this compound in combination with chemotherapy for various cancers.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Biophysical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| ATM enzyme IC50 | <0.0062 µM | [1] |

| Cellular pS1981-ATM IC50 | 0.31 µM | [1] |

| Molecular Weight | 328.4 g/mol | [1] |

| LogD | 2.94 | [1] |

| Aqueous Solubility | 24 µM | [1] |

| Kinase Selectivity (IC50, µM) | ||

| ATR | >4.6 | [1] |

| DNA-PK | <4.5 | [1] |

| mTOR | <4.6 | [1] |

| PI3Kα | 4.6 | [1] |

| Free Brain:Plasma Ratio (Kpuu) | 0.26 | [1] |

| Oral Bioavailability (Mouse) | Orally bioavailable | [3] |

Table 2: In Vitro Efficacy of this compound in Glioblastoma Cell Lines

| Cell Line | p53 Status | Treatment | Outcome | Reference |

| Human Glioma U1242 | Mutant | This compound (3 µM) + Radiation (2 Gy) | Blockage of DDR, Radiosensitization | [1] |

| Mouse Glioma GL261 | Mutant | This compound (3 µM) + Radiation (2, 4 Gy) | Radiosensitization (Colony Forming Assay) | [2] |

| Human Glioma T98G | Mutant | This compound + Radiation | Radiosensitization | [3] |

| Human Glioma U87/281G | Mutant | This compound + Radiation | Increased Mitotic Catastrophe | [3] |

Table 3: In Vivo Efficacy of this compound in Orthotopic Glioma Mouse Models

| Mouse Model | Treatment | Outcome | Reference |

| GL261/C57bl6 (syngeneic) | This compound (200 mg/kg, p.o.) + Radiation (4x2.5 Gy) | Significant prolongation of survival | [2] |

| U87/281G (human xenograft) | This compound (200 mg/kg, p.o.) + Radiation (4x2.5 Gy) | Significant increase in survival | [2] |

| GL261/C57bl6 (syngeneic) | This compound + Low-dose conformal irradiation | >6-fold higher apoptosis in tumor vs. healthy brain | [3] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the development of this compound. Note: Specific concentrations of reagents and incubation times may require optimization for different cell lines and experimental conditions.

ATM Kinase Inhibition Assay (In Vitro)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against the ATM enzyme.

Materials:

-

Recombinant human ATM kinase

-

ATM substrate (e.g., a peptide containing the consensus phosphorylation sequence)

-

[γ-³²P]ATP or a suitable fluorescence-based ATP analog

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

This compound compound at various concentrations

-

Phosphocellulose paper or other means of separating phosphorylated and unphosphorylated substrate

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, ATM substrate, and recombinant ATM kinase.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated ³²P using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability and Radiosensitization Assay (Colony Forming Assay)

This assay assesses the ability of a single cell to proliferate and form a colony, and is the gold standard for determining radiosensitivity.

Materials:

-

Glioblastoma cell lines (e.g., U87, T98G, GL261)

-

Complete cell culture medium

-

This compound compound

-

Radiation source (e.g., X-ray irradiator)

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

-

Seed the glioblastoma cells into 6-well plates at a low density (e.g., 200-1000 cells/well) to allow for individual colony formation.

-

Allow the cells to attach overnight.

-

Treat the cells with a fixed concentration of this compound or vehicle control for a specified duration (e.g., 1 hour) before irradiation.

-

Irradiate the cells with varying doses of radiation (e.g., 0, 2, 4, 6 Gy).

-

Remove the drug-containing medium and replace it with fresh complete medium.

-

Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies in each well.

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition. The dose enhancement factor (DEF) can be calculated to quantify the radiosensitizing effect of this compound.

Western Blotting for DNA Damage Response Proteins

This technique is used to detect the levels of specific proteins and their phosphorylation status, providing insight into the activation of signaling pathways.

Materials:

-

Glioblastoma cell lines

-

This compound compound

-

Radiation source

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pS1981-ATM, anti-pS15-p53, anti-pS824-KAP-1, anti-ATM, anti-p53, anti-KAP-1, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Treat cells with this compound and/or radiation as required.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Orthotopic Glioblastoma Mouse Model and In Vivo Radiosensitization Study

This in vivo model is crucial for evaluating the efficacy of this compound in a setting that more closely mimics human disease.

Materials:

-

Immunocompromised mice (e.g., nude mice for human xenografts) or syngeneic mice (e.g., C57BL/6 for GL261 cells)

-

Glioblastoma cells engineered to express luciferase for bioluminescence imaging (BLI)

-

Stereotactic injection apparatus

-

This compound formulated for oral administration (e.g., in a vehicle such as 0.5% hydroxypropyl methylcellulose + 0.1% Tween 80)

-

Small animal irradiator

-

Bioluminescence imaging system

Procedure:

-

Intracranially inject luciferase-expressing glioblastoma cells into the brains of anesthetized mice using a stereotactic frame.

-

Monitor tumor growth using bioluminescence imaging.

-

Once tumors are established, randomize the mice into treatment groups (e.g., vehicle, this compound alone, radiation alone, this compound + radiation).

-

Administer this compound orally (p.o.) at the desired dose and schedule (e.g., 200 mg/kg daily).

-

Deliver focused radiation to the tumor-bearing region of the brain.

-

Continue treatment for the specified duration.

-

Monitor tumor growth via BLI and record animal survival.

-

At the end of the study, or when mice show signs of neurological symptoms, euthanize the animals and collect brain tissue for histological and immunohistochemical analysis (e.g., H&E staining, TUNEL assay for apoptosis).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: ATM signaling pathway in response to DNA damage and its inhibition by this compound.

Caption: Workflow for in vivo radiosensitization studies of this compound in an orthotopic glioma model.

Conclusion and Future Directions

This compound is a highly promising ATM kinase inhibitor with the potential to significantly improve the efficacy of radiotherapy for glioblastoma. Its potent and selective inhibition of ATM, coupled with its excellent oral bioavailability and blood-brain barrier penetration, addresses key challenges in the development of CNS-active drugs. Preclinical studies have robustly demonstrated its ability to radiosensitize glioblastoma cells, particularly those with p53 mutations, leading to enhanced tumor cell killing and improved survival in animal models.

The development of this compound has paved the way for the clinical investigation of next-generation ATM inhibitors with similar properties. Future research should focus on further elucidating the molecular mechanisms underlying the synergistic interaction between this compound and radiation, identifying predictive biomarkers of response, and exploring its potential in combination with other therapeutic modalities, including chemotherapy and targeted agents. The promising preclinical data for this compound provide a strong rationale for its continued development and its potential to become a valuable component of the therapeutic armamentarium against glioblastoma.

References

AZ32: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Structure, Properties, and Therapeutic Potential of a Potent ATM Kinase Inhibitor

Abstract

AZ32 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] With its ability to penetrate the blood-brain barrier and be orally bioavailable, this compound has emerged as a promising agent for radiosensitizing intracranial gliomas and potentially overcoming multidrug resistance in other cancers.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name N-methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)-benzamide, is a small molecule inhibitor with a molecular weight of 328.4 g/mol .[2] Its chemical structure and key identifiers are detailed below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)-benzamide | [2] |

| Molecular Formula | C₂₀H₁₆N₄O | [2] |

| Molecular Weight | 328.4 g/mol | [2] |

| CAS Number | 2288709-96-4 | [2] |

| SMILES | O=C(NC)C1=CC=C(C2=CN=C3N2C=C(C4=CC=CC=C4)N=C3)C=C1 | [2] |

| InChI Key | LCRTUEXVVKVKBD-UHFFFAOYSA-N | [2] |

| Purity | ≥98% | [2] |

| Solubility | DMSO: 150 mg/mL, Ethanol: 7 mg/mL, Water: Insoluble | [1][2] |

Biological Activity and Mechanism of Action

This compound is a highly specific inhibitor of ATM kinase, with an IC₅₀ value of less than 0.0062 μM in cell-free assays.[1] It demonstrates adequate selectivity over the related ATR kinase and high cell permeability.[1] The primary mechanism of action of this compound is the inhibition of the ATM-mediated DNA damage response, which is crucial for cell survival following ionizing radiation.[1][4] By blocking this pathway, this compound radiosensitizes cancer cells, particularly those with deficient p53 function.[4]

In addition to its role in radiosensitization, this compound has been shown to reverse ATP-binding cassette subfamily G member 2 (ABCG2)-mediated multidrug resistance (MDR) in colorectal cancer.[3] It achieves this by inhibiting the transporter activity of ABCG2, thereby increasing the intracellular concentration of chemotherapeutic agents.[3]

Table 2: In Vitro and In Vivo Activity of this compound

| Parameter | Value | Cell Line/Model | Reference |

| ATM Kinase Inhibition (IC₅₀, cell-free) | <0.0062 μM | - | [1] |

| ATM Inhibition in cells (IC₅₀) | 0.31 μM | Human glioma U1242 cells | [1] |

| Selectivity over ATR | Adequate | - | [1] |

| Selectivity over PI3Kα (IC₅₀) | 4.6 µM | - | [2] |

| Oral Bioavailability | Yes | Mice | [1][4] |

| Blood-Brain Barrier Penetration | Yes (8.7-fold higher than AZ31) | Mice | [1] |

Experimental Protocols

In Vitro Radiosensitization Assay

This protocol describes a general workflow for assessing the radiosensitizing effect of this compound on glioblastoma multiforme (GBM) cells.

Methodology:

-

Cell Culture: Human glioma U1242 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

-

Treatment: Cells are treated with a specified concentration of this compound (e.g., 3 μM) or vehicle control (DMSO).[1]

-

Irradiation: Following incubation with this compound, cells are exposed to a clinically relevant dose of ionizing radiation (e.g., 2 Gy).[1]

-

Post-Irradiation Incubation: Cells are incubated for a further 48 hours to allow for the expression of radiation-induced damage.[1]

-

Immunocytochemistry: Cells are fixed and processed for immunocytochemistry using antibodies against γ-tubulin (to visualize centrosomes) and α-tubulin (to visualize microtubules). Nuclei are counterstained with DAPI.[1]

-

Analysis: The percentage of cells undergoing mitotic catastrophe is quantified by microscopic analysis.

In Vivo Orthotopic Glioma Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound as a radiosensitizer in a mouse model of glioma.

Methodology:

-

Tumor Implantation: Human or syngeneic glioma cells are stereotactically implanted into the brains of immunocompromised or immunocompetent mice, respectively.

-

Tumor Growth: Tumors are allowed to establish for a set period.

-

Treatment Groups: Mice are randomized into treatment groups: vehicle, this compound alone, radiation alone, and this compound in combination with radiation.

-

Drug Administration: this compound is administered orally at a specified dose (e.g., 200 mg/kg).[1]

-

Irradiation: A targeted dose of radiation is delivered to the tumor-bearing region of the brain.

-

Monitoring: Animal survival is monitored daily. Tumor growth can be monitored using imaging techniques such as bioluminescence or MRI.

-

Endpoint: The study is terminated when animals meet predefined humane endpoints, and survival data is analyzed.

Signaling Pathways

This compound primarily targets the ATM kinase, a key component of the DNA damage response pathway. Upon DNA double-strand breaks, induced by ionizing radiation, ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound Reverses ABCG2-Mediated Multidrug Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orally Bioavailable and Blood-Brain Barrier-Penetrating ATM Inhibitor (this compound) Radiosensitizes Intracranial Gliomas in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of AZ32: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of AZ32, a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. This compound has demonstrated significant potential in radiosensitizing glioblastoma cells, making it a compound of high interest for cancer therapy research. This document outlines the core in vitro activities of this compound, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Activity of this compound

The inhibitory activity of this compound has been quantified in both enzymatic and cellular assays. The following tables summarize the key potency metrics.

| Assay Type | Target | IC50 Value | Description |

| Cell-free Kinase Assay | ATM | <0.0062 µM | Enzymatic assay using recombinant ATM kinase to determine the direct inhibitory effect of this compound. |

| Cell-based Assay | ATM | 0.31 µM | Cellular assay measuring the inhibition of ATM activity within a cellular context. |

Table 1: Inhibitory Potency of this compound

Core Mechanism of Action: Inhibition of the ATM-Mediated DNA Damage Response

This compound exerts its effects by inhibiting the ATM kinase, a critical regulator of the DNA damage response (DDR).[1] In response to DNA double-strand breaks (DSBs), often induced by ionizing radiation, ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[1] this compound blocks this signaling cascade, thereby preventing cancer cells from repairing radiation-induced DNA damage and leading to increased cell death.

Signaling Pathway of this compound-Mediated ATM Inhibition

The following diagram illustrates the ATM signaling pathway and the point of intervention by this compound. In the presence of DNA damage, ATM is activated and phosphorylates key downstream targets including p53 and KAP1. This compound directly inhibits the kinase activity of ATM, preventing these phosphorylation events.

References

In-Depth Technical Guide: AZ32 Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of AZ32, a potent and orally bioavailable ataxia-telangiectasia mutated (ATM) kinase inhibitor. This compound has demonstrated significant potential in radiosensitizing intracranial gliomas, largely attributed to its enhanced penetration into the central nervous system (CNS). This document compiles available quantitative data, details experimental methodologies, and illustrates key signaling pathways to support further research and development of this compound.

Quantitative Blood-Brain Barrier Permeability Data

This compound was developed to improve upon earlier ATM inhibitors, such as AZ31, which had limited CNS bioavailability. In vivo studies have demonstrated the superior BBB penetration of this compound.

| Parameter | Value | Species | Dosage | Notes |

| BBB Penetration Enhancement | 8.7-fold increase | Mouse | Not specified | Compared to AZ31. |

| Free Brain Concentration | > Cellular IC50 for ~22 hours | Mouse | 200 mg/kg (single oral dose) | The cellular IC50 for ATM is 0.31 µM.[1] |

| Brain-to-Plasma Ratio | Data not explicitly provided as Kp or Kp,uu | - | - | The enhanced penetration suggests a favorable ratio. |

Experimental Protocols

The following protocols are based on the methodologies described in the primary research characterizing the BBB permeability of this compound.

In Vivo Blood-Brain Barrier Permeability Assessment in Mice

Objective: To determine the brain concentration of this compound after oral administration and assess its ability to cross the blood-brain barrier.

Animal Model:

-

Species: Mouse (specific strain not detailed in the abstract).

-

Housing: Standard laboratory conditions.

Drug Formulation and Administration:

-

Formulation: this compound was prepared in a solution of 0.5% (w/v) hydroxypropyl-methyl cellulose and 0.1% (w/v) polysorbate-80 to a concentration of 20 mg/mL.[1]

-

Administration: Administered via oral gavage.

Pharmacokinetic Study Design:

-

Dosing: A single oral dose of 200 mg/kg was administered.

-

Sample Collection: While specific time points for plasma and brain collection are not detailed in the provided abstracts, a time course study was conducted to determine the free brain concentration over approximately 22 hours.[1]

-

Sample Processing: Brain tissue would be homogenized, and both brain homogenate and plasma samples would be processed for bioanalysis, likely involving protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify this compound concentrations.

Bioanalytical Method (Hypothesized based on standard practice):

-

Instrumentation: A validated LC-MS/MS method would be used for the sensitive and specific quantification of this compound in plasma and brain homogenate.

-

Sample Preparation: Protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

-

Chromatography: Separation on a C18 reverse-phase column.

-

Mass Spectrometry: Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

In Vitro Permeability Assays (General Methodology)

While specific in vitro BBB permeability data for this compound is not available in the provided search results, the following are standard methods that would be employed to assess its permeability characteristics.

Parallel Artificial Membrane Permeability Assay (PAMPA):

-

Principle: This assay assesses the passive diffusion of a compound across an artificial lipid membrane.

-

Procedure: A filter plate is coated with a lipid mixture (e.g., lecithin in dodecane) to form an artificial membrane separating a donor compartment (containing the drug) from an acceptor compartment. After an incubation period, the concentration of the drug in both compartments is measured to determine the permeability coefficient (Pe).

Caco-2 Cell Permeability Assay:

-

Principle: This assay uses a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form tight junctions and express some transporters found at the BBB, to model drug transport.

-

Procedure: Caco-2 cells are cultured on a semi-permeable membrane in a transwell plate. The test compound is added to the apical (luminal) side, and its appearance on the basolateral (abluminal) side is measured over time to determine the apparent permeability coefficient (Papp). This can also be performed in the reverse direction (basolateral to apical) to assess active efflux.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: ATM Inhibition in the DNA Damage Response

This compound functions by inhibiting ATM kinase, a critical component of the DNA damage response (DDR) pathway. In the context of cancer therapy, particularly with radiation, inhibiting ATM prevents the repair of DNA double-strand breaks, leading to increased cell death in tumor cells.

Figure 1: this compound inhibits ATM kinase, disrupting the DNA damage response to radiation.

p53-Dependent Mitotic Catastrophe Induced by this compound

A key finding is that glioma cells with mutant p53 are particularly sensitive to radiosensitization by this compound.[1] This is due to a propensity for these cells to undergo mitotic catastrophe. In cells with functional p53, DNA damage would typically lead to cell cycle arrest to allow for repair. However, in p53-deficient cells, ATM inhibition by this compound in the presence of radiation-induced DNA damage can lead to premature entry into mitosis with damaged DNA, resulting in mitotic catastrophe and subsequent cell death.

References

The ATM Kinase Inhibitor AZ32: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Immediate Release

This technical whitepaper provides an in-depth analysis of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of AZ32, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. This compound has demonstrated significant promise as a radiosensitizer in the treatment of glioblastoma (GBM), owing to its excellent oral bioavailability and ability to penetrate the blood-brain barrier (BBB). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and radiation therapy research.

Executive Summary

This compound is a specific inhibitor of the ATM kinase, a critical regulator of the DNA damage response (DDR). By inhibiting ATM, this compound disrupts the repair of radiation-induced DNA damage in cancer cells, leading to increased apoptosis and mitotic catastrophe, particularly in tumors with mutant p53. Preclinical studies in mouse models of glioblastoma have shown that oral administration of this compound effectively radiosensitizes intracranial tumors, leading to prolonged survival. This document summarizes the key quantitative PK and PD data for this compound and provides detailed experimental protocols for the foundational studies that have characterized its activity.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including oral bioavailability and significant penetration of the blood-brain barrier, a critical feature for treating brain tumors like glioblastoma.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Species | Dosing | Reference |

| Oral Bioavailability | Orally Bioavailable | Mouse | 200 mg/kg (p.o.) | [1] |

| Blood-Brain Barrier Penetration | Good | Mouse | 200 mg/kg (p.o.) | [2] |

| Free Brain:Plasma Ratio (Kpuu) | 0.26 | Mouse | 200 mg/kg (p.o.) | [1] |

| Duration of Action in Brain | Free brain concentrations exceed cellular IC50 for ~22 hours | Mouse | 200 mg/kg (p.o.) | [2] |

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its ability to inhibit ATM kinase activity, thereby sensitizing cancer cells to radiation. This effect is particularly pronounced in glioma cells with mutations in the p53 tumor suppressor gene.

Table 2: In Vitro and In Vivo Pharmacodynamic Properties of this compound

| Parameter | Value | Assay/Model | Cell Lines/Species | Reference |

| ATM Kinase Inhibition (IC50, cell-free) | <0.0062 µM | Cell-free enzymatic assay | - | [2] |

| ATM Kinase Inhibition (IC50, cellular) | 0.31 µM | Cellular assay | - | [2] |

| Radiosensitization (in vitro) | Dose-dependent reduction in survival | Colony-forming assay | Human glioma cell lines (LN18, U1242, T98G, DBTRG, U87MG) and mouse glioma cells (GL261) | [1] |

| Radiosensitization (in vivo) | Prolonged survival in orthotopic glioma models | Orthotopic mouse glioma models (syngeneic and human) | C57BL/6 mice and nude mice | [1] |

| Mechanism of Action | Inhibition of DNA damage response, induction of mitotic catastrophe and apoptosis | Western blot, immunofluorescence, apoptosis assays | Glioma cell lines | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro ATM Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the ATM kinase enzyme.

-

Method: A cell-free enzymatic assay is performed using recombinant human ATM protein. The kinase reaction is initiated by the addition of ATP and a specific peptide substrate. The inhibitory effect of a serial dilution of this compound is measured by quantifying the phosphorylation of the substrate, typically using a fluorescence-based detection method. The IC50 value is calculated from the resulting dose-response curve.

Cellular ATM Inhibition Assay

-

Objective: To assess the potency of this compound in inhibiting ATM kinase activity within a cellular context.

-

Method: Human glioma cells (e.g., U1242) are treated with varying concentrations of this compound. DNA damage is then induced using ionizing radiation (e.g., 2 Gy). After a specified time (e.g., 48 hours), cells are lysed, and the phosphorylation of downstream targets of ATM, such as p53 and KAP-1, is assessed by Western blotting. The IC50 is determined by quantifying the reduction in phosphorylation as a function of this compound concentration.[1][2]

In Vitro Radiosensitization Assay (Colony-Forming Assay)

-

Objective: To evaluate the ability of this compound to enhance the cytotoxic effects of radiation on cancer cells.

-

Method: Human and mouse glioma cell lines are seeded at low density in culture dishes. Cells are then treated with a fixed concentration of this compound (e.g., 3 µM) or vehicle control for a specified period before being exposed to varying doses of ionizing radiation (e.g., 2, 4 Gy). After incubation to allow for colony formation (typically 10-14 days), the colonies are stained and counted. The dose enhancement ratio (DER) is calculated to quantify the radiosensitizing effect of this compound.[1]

Orthotopic Mouse Glioma Model and In Vivo Radiosensitization

-

Objective: To determine the efficacy of orally administered this compound in combination with radiation in a clinically relevant animal model of glioblastoma.

-

Method:

-

Cell Implantation: Luciferase-expressing human (e.g., U87-281G) or mouse (e.g., GL261) glioma cells are stereotactically injected into the brains of immunocompromised (for human cells) or syngeneic (for mouse cells) mice.

-

Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (BLI).

-

Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone, radiation alone, and this compound in combination with radiation. This compound is administered by oral gavage (e.g., 200 mg/kg daily) for a specified number of days. Radiation (e.g., whole-head irradiation with 2.5 Gy for 4 consecutive days) is administered one hour after this compound administration.[1][3]

-

Efficacy Assessment: The primary endpoint is overall survival. Tumor burden can also be monitored throughout the study using BLI.

-

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the inhibition of the ATM kinase, a central player in the DNA damage response pathway.

Caption: this compound inhibits ATM kinase, disrupting the DNA damage response.

In cells with functional p53, ATM activation following DNA damage leads to cell cycle arrest and DNA repair. However, in many glioblastoma cells, p53 is mutated. In this context, inhibition of ATM by this compound prevents the necessary cell cycle checkpoints from being activated, forcing the cells to enter mitosis with damaged DNA, which ultimately leads to mitotic catastrophe and cell death.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a promising ATM kinase inhibitor with a favorable preclinical pharmacokinetic and pharmacodynamic profile for the treatment of glioblastoma. Its ability to penetrate the blood-brain barrier and effectively radiosensitize tumor cells, particularly those with p53 mutations, warrants further investigation and clinical development. The detailed protocols and quantitative data presented in this whitepaper provide a comprehensive resource for researchers in the field of oncology and radiation therapy.

References

The Role of AZD3229 in Inhibiting Tumor Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD3229 has emerged as a potent and selective small-molecule inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRα), key drivers in the pathogenesis of gastrointestinal stromal tumors (GIST). This technical guide provides an in-depth overview of the mechanism of action of AZD3229, its efficacy in preclinical models, and detailed experimental protocols for key assays used in its characterization. Quantitative data from published studies are summarized, and signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases. While first-line treatment with imatinib has significantly improved patient outcomes, the development of resistance, often through secondary mutations, remains a major clinical challenge. AZD3229 is a next-generation kinase inhibitor designed to target a broad spectrum of primary and secondary mutations in KIT and PDGFRα, offering a promising therapeutic strategy for patients with resistant GIST.

Mechanism of Action

AZD3229 is a highly potent and selective inhibitor of KIT and PDGFRα. It exerts its anti-tumor effects by binding to the ATP-binding pocket of these kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and the induction of apoptosis in tumor cells dependent on KIT or PDGFRα signaling.

Signaling Pathway

Mutant KIT or PDGFRα receptors undergo ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of downstream signaling cascades crucial for cell survival and proliferation. The two primary pathways activated are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. AZD3229 effectively blocks the initial phosphorylation event, thus inhibiting both of these critical signaling axes.

Preclinical Efficacy

Preclinical studies have demonstrated the potent anti-tumor activity of AZD3229 in various GIST models, including those with primary and secondary mutations that confer resistance to standard-of-care therapies.

In Vitro Potency

AZD3229 has shown low nanomolar activity against a wide range of KIT mutations in engineered and GIST-derived cell lines.[1] In these in vitro assays, AZD3229 was found to be 15 to 60 times more potent than imatinib in inhibiting primary KIT mutations.[1]

In Vivo Anti-Tumor Activity

In patient-derived xenograft (PDX) models of GIST, oral administration of AZD3229 led to durable inhibition of KIT signaling and resulted in significant tumor regressions.[1] Notably, these anti-tumor effects were observed at doses that did not cause changes in arterial blood pressure in rat telemetry studies, suggesting a favorable safety profile.[1]

| Model | Mutation | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| GIST PDX | KIT Exon 11 & 17 | AZD3229 | Significant tumor regression | [1] |

| Model | Mutation | EC90 (nM) | Reference |

| Ba/F3 | KIT D816H | 20 | |

| GIST 430 | V654A | 43 | |

| HGiX-106 | KIT V654A | 76 | |

| HGiX-105 | KIT Y823D | 4 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of AZD3229. These protocols are based on standard laboratory procedures and information gathered from publications on AZD3229 and similar kinase inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

GIST cell lines (e.g., GIST-T1)

-

96-well plates

-

Complete growth medium

-

AZD3229 (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed GIST cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of AZD3229 in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Patient-Derived Xenograft (PDX) Model

This protocol describes the establishment and use of GIST PDX models for evaluating the in vivo efficacy of AZD3229.

Materials:

-

Immunodeficient mice (e.g., NMRI nu/nu or NOD-SCID)

-

Fresh GIST tumor tissue from consenting patients

-

Surgical tools

-

AZD3229 formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Obtain fresh, sterile GIST tumor tissue from surgical resection.

-

Cut the tumor tissue into small fragments (approximately 3x3 mm).

-

Anesthetize the immunodeficient mice.

-

Make a small incision in the flank of the mouse and create a subcutaneous pocket.

-

Implant one tumor fragment into the subcutaneous pocket and suture the incision.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor growth.

-

Once tumors become palpable, measure their dimensions using calipers two to three times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Drug Treatment:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer AZD3229 orally (e.g., by gavage) at the desired dose and schedule. The control group should receive the vehicle.

-

Continue treatment for a specified period (e.g., 21 days).

-

-

Efficacy Assessment:

-

Continue to monitor tumor volume throughout the treatment period.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight can also be measured as an endpoint.

-

Calculate the tumor growth inhibition (TGI) percentage.

-

Western Blot Analysis of KIT Phosphorylation

This method is used to assess the inhibition of KIT phosphorylation in tumor samples from in vivo studies.

Materials:

-

Tumor tissue lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-KIT, anti-total-KIT, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Excise tumors from treated and control mice at specified time points after the final dose.

-

Immediately snap-freeze the tumors in liquid nitrogen.

-

Homogenize the frozen tumors in lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-KIT overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe with antibodies against total KIT and a loading control (e.g., actin) to normalize the phospho-KIT signal.

-

Quantify the band intensities to determine the extent of KIT phosphorylation inhibition.

-

Conclusion

AZD3229 is a promising therapeutic agent for the treatment of GIST, demonstrating potent and selective inhibition of a broad range of clinically relevant KIT and PDGFRα mutations. Its efficacy in preclinical models, coupled with a potentially favorable safety profile, warrants further clinical investigation. The experimental protocols and data presented in this guide provide a valuable resource for researchers working to further elucidate the role of AZD3229 and other kinase inhibitors in the treatment of cancer.

References

Methodological & Application

AZ32 Treatment Protocol for In Vivo Mouse Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ32 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR) pathway. By targeting ATM, this compound disrupts the repair of DNA double-strand breaks, leading to increased sensitivity of cancer cells to DNA-damaging agents such as ionizing radiation. Its ability to penetrate the blood-brain barrier makes it a promising candidate for the treatment of brain tumors like glioblastoma.[1][2][3] Furthermore, emerging evidence suggests its potential in overcoming multidrug resistance in other cancers, such as colorectal cancer.

These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of glioma and colorectal cancer, guidance on toxicity and efficacy assessment, and a summary of key quantitative data from preclinical studies.

Mechanism of Action and Signaling Pathway

This compound functions as an ATM kinase inhibitor. In response to DNA double-strand breaks (DSBs) induced by agents like ionizing radiation, ATM is activated and phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. Key substrates include CHK2, p53, and H2AX. By inhibiting ATM, this compound prevents these downstream signaling events, leading to a failure in DNA repair and forcing cells with damaged DNA to enter mitosis, often resulting in mitotic catastrophe and subsequent cell death, particularly in cancer cells with deficient p53 signaling.[1][2]

Caption: ATM Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in preclinical mouse models.

Table 1: Efficacy of this compound in Orthotopic Glioma Mouse Models

| Mouse Model | Treatment Group | Median Survival (days) | Increase in Median Survival vs. Control | Reference |

| Syngeneic GL261 Glioma | Vehicle | 21 | - | [2] |

| This compound (200 mg/kg, p.o., daily for 5 days) + Radiation (2.5 Gy x 4) | 35 | 67% | [2] | |

| Human U87/281G (p53 mutant) Glioma Xenograft | Radiation (2.5 Gy x 4) | 28 | - | [2] |

| This compound (200 mg/kg, p.o., daily for 4 days) + Radiation (2.5 Gy x 4) | 42 | 50% | [2] |

Experimental Protocols

Protocol 1: this compound as a Radiosensitizer in an Orthotopic Glioma Mouse Model

This protocol details the use of this compound in combination with radiation in a syngeneic orthotopic glioma mouse model.

1. Materials and Reagents

-

This compound

-

Vehicle for oral gavage: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) and 0.1% (w/v) Tween 80 in sterile water.[4]

-

GL261 murine glioma cells

-

C57BL/6 mice (6-8 weeks old)

-

Stereotactic injection apparatus

-

Irradiation source (e.g., X-ray irradiator)

-

Bioluminescence imaging system

2. Animal Model Establishment

-

Culture GL261 cells under standard conditions.

-

Anesthetize C57BL/6 mice and secure them in a stereotactic frame.

-

Inject 1 x 10^5 GL261 cells intracranially into the striatum.

-

Monitor tumor growth using bioluminescence imaging starting 7 days post-injection.

3. Drug Preparation and Administration

-

Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 10 mL/kg volume).

-

Vortex the suspension thoroughly before each administration.

-

Administer this compound via oral gavage at a dose of 200 mg/kg daily for 5 consecutive days, starting 11 days post-tumor cell injection.[2]

4. Radiation Therapy

-

One hour after each this compound administration on days 12-15 post-injection, irradiate the tumor-bearing hemisphere of the brain with a single fraction of 2.5 Gy.[2]

5. Efficacy and Toxicity Assessment

-

Tumor Growth: Monitor tumor burden via bioluminescence imaging weekly.

-

Survival: Monitor mice daily for signs of neurological symptoms or distress and record survival. Euthanize mice when they exhibit predefined humane endpoints.

-

Toxicity: Monitor body weight daily during treatment and twice weekly thereafter. Observe mice for any signs of toxicity such as changes in behavior, appetite, or posture.

Protocol 2: this compound in a Colorectal Cancer Xenograft Mouse Model

This protocol outlines a potential study design for evaluating this compound in a subcutaneous colorectal cancer model.

1. Materials and Reagents

-

This compound

-

Vehicle for oral gavage: 0.5% (w/v) HPMC and 0.1% (w/v) Tween 80 in sterile water.

-

HCT116 or other suitable human colorectal cancer cells

-

Athymic nude mice (6-8 weeks old)

-

Calipers for tumor measurement

2. Animal Model Establishment

-

Inject 5 x 10^6 HCT116 cells subcutaneously into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment groups.

3. Drug Preparation and Administration

-

Prepare the this compound suspension as described in Protocol 1.

-

Administer this compound via oral gavage at a predetermined dose and schedule (e.g., daily or on a 5-day on/2-day off schedule).

4. Efficacy and Toxicity Assessment

-

Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Survival: Monitor mice for tumor ulceration, body condition score, and overall health.

-

Toxicity: Monitor body weight and observe for signs of toxicity as described in Protocol 1.

Experimental Workflow and Signaling Pathway Diagrams

Caption: In Vivo Experimental Workflow for this compound.

References

- 1. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orally bioavailable and blood-brain-barrier penetrating ATM inhibitor (this compound) radiosensitizes intracranial gliomas in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Central Nervous System Distribution of the Ataxia-Telangiectasia Mutated Kinase Inhibitor AZD1390: Implications for the Treatment of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing AZ32 for Radiosensitization of Glioma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy. A significant factor contributing to treatment failure is the inherent radioresistance of glioma cells. The DNA damage response (DDR) pathway, particularly the Ataxia-Telangiectasia Mutated (ATM) kinase, plays a pivotal role in repairing radiation-induced DNA double-strand breaks, thereby promoting cell survival.

AZ32 is an orally bioavailable, blood-brain barrier (BBB) penetrating small molecule inhibitor of ATM kinase.[1][2] By inhibiting ATM, this compound abrogates the radiation-induced DNA damage response, leading to increased cell death and enhancing the efficacy of radiotherapy.[3][4] Preclinical studies have demonstrated that this compound can effectively radiosensitize glioma cells, particularly those with mutations in the p53 tumor suppressor gene.[1][5] This document provides detailed application notes and protocols for researchers investigating the use of this compound as a radiosensitizing agent in glioma cell models.

Mechanism of Action: Inhibition of the ATM-Mediated DNA Damage Response

Radiation therapy induces DNA double-strand breaks (DSBs), which are critical cytotoxic lesions. In response to DSBs, the ATM kinase is activated, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. Key downstream targets of ATM include p53 and KAP-1, which are phosphorylated upon ATM activation.[1] this compound competitively inhibits the kinase activity of ATM, thereby preventing the phosphorylation of its downstream substrates. This inhibition of the DDR pathway prevents the repair of radiation-induced DNA damage, leading to mitotic catastrophe and ultimately, apoptotic cell death, thus sensitizing the glioma cells to radiation.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound in radiosensitizing glioma cells.

| Cell Line | p53 Status | This compound Concentration (µM) | Radiation Dose (Gy) | Outcome | Reference |

| GL261 (mouse glioma) | Mutant | 3 | 2, 4 | Increased radiosensitivity | [1] |

| Human glioma cell lines | Mutant | Not specified | Not specified | Particularly sensitive to ATMi radiosensitization | [1] |

| In Vivo Model | Treatment | Outcome | Reference |

| GL261/C57bl6 intracranial tumors | This compound + 4x2.5 Gy Radiation | Significantly prolonged survival (p=0.019) | [1] |

| Orthotopic mouse glioma model | This compound + Radiation | Highly efficient radiosensitization | [1] |

| Tumor-bearing mice | This compound + low dose radiation | >6-fold higher apoptosis in tumor vs. healthy brain | [1] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the radiosensitizing effects of this compound on glioma cells.

Experimental Workflow

Protocol 1: In Vitro Radiosensitization using Clonogenic Survival Assay

This assay determines the ability of a single cell to grow into a colony, and it is the gold standard for measuring the cytotoxic effects of ionizing radiation.

Materials:

-

Glioma cell lines (e.g., GL261, U87)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

6-well tissue culture plates

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Crystal Violet staining solution (0.5% w/v in methanol)

-

Irradiator (e.g., X-ray or gamma-ray source)

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing glioma cells using Trypsin-EDTA.

-

Perform a cell count and determine cell viability.

-

Plate cells in 6-well plates at a density that will result in approximately 50-100 colonies per well after treatment (this will need to be optimized for each cell line and radiation dose).

-

Allow cells to attach for at least 4 hours.

-

-

Drug Treatment:

-

Prepare working concentrations of this compound in complete culture medium. A final concentration of 0.3 - 3 µM is a good starting point based on published data.[1]

-

Replace the medium in the wells with the this compound-containing medium or vehicle control (medium with the same concentration of DMSO).

-

Incubate for a predetermined time before irradiation (e.g., 1-2 hours).

-

-

Irradiation:

-

Irradiate the plates with single doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

-

Colony Formation:

-

After irradiation, wash the cells with PBS and replace with fresh, drug-free complete medium.

-

Incubate the plates for 10-14 days, or until visible colonies of at least 50 cells are formed.

-

-

Staining and Counting:

-

Wash the plates with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain with Crystal Violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies in each well.

-

-

Data Analysis:

-

Calculate the Plating Efficiency (PE) for each treatment group: PE = (number of colonies formed / number of cells seeded) x 100%.

-

Calculate the Surviving Fraction (SF) for each dose: SF = PE of treated cells / PE of control cells.

-

Plot the SF versus the radiation dose on a semi-logarithmic scale to generate survival curves.

-

The Dose Enhancement Ratio (DER) can be calculated at a specific survival fraction (e.g., SF=0.1) as the ratio of the radiation dose required to achieve that survival in the absence of the drug to the dose required in the presence of the drug.

-

Protocol 2: Western Blot Analysis of ATM Signaling

This protocol is used to confirm that this compound is inhibiting the ATM signaling pathway in response to radiation.

Materials:

-

Glioma cells treated with this compound and/or radiation

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-p53 (Ser15)

-

Rabbit anti-phospho-KAP1 (Ser824)

-

Mouse or rabbit anti-GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis:

-

Treat glioma cells with this compound (e.g., 1-3 µM) for 1 hour, followed by irradiation (e.g., 5 Gy).

-

Harvest cells at a specific time point post-irradiation (e.g., 30-60 minutes).

-

Lyse the cells in RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

The inhibition of ATM signaling is confirmed by a reduction in the phosphorylation of p53 and KAP-1 in the this compound-treated samples compared to the irradiated-only samples.

-

Conclusion

This compound represents a promising strategy to overcome the radioresistance of glioma cells. Its ability to penetrate the blood-brain barrier and selectively target the ATM kinase makes it a valuable tool for both preclinical research and potential clinical development. The protocols and data presented here provide a framework for researchers to investigate the utility of this compound in sensitizing glioma cells to radiation, with the ultimate goal of improving therapeutic outcomes for patients with this devastating disease. It is important to note that a more potent successor to this compound, AZD1390, is currently in clinical trials, and the methodologies described herein are also applicable to the study of this and other novel ATM inhibitors.

References

- 1. In Vitro Methods for the Study of Glioblastoma Stem-Like Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospho-(Ser/Thr) ATM/ATR Substrate Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Enhancement of radiosensitivity in human glioblastoma cells by the DNA N-mustard alkylating agent BO-1051 through augmented and sustained DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radiosensitization of Glioma Cells by Temozolomide (TMZ): A Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radiosensitization of malignant gliomas following intracranial delivery of paclitaxel biodegradable polymer microspheres: Laboratory investigation - PMC [pmc.ncbi.nlm.nih.gov]

Optimal Concentration of AZ32 for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ32 is a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). Its ability to penetrate the blood-brain barrier makes it a promising agent for radiosensitizing brain tumors.[1][2] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in cell culture experiments, with a focus on its role as a radiosensitizer in glioma cell lines. The provided methodologies and data summaries are intended to guide researchers in effectively incorporating this compound into their experimental workflows.

Introduction

ATM kinase is a primary sensor of DNA double-strand breaks (DSBs), initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[2][3][4] Inhibition of ATM with small molecules like this compound can sensitize cancer cells to DNA-damaging agents such as ionizing radiation.[5] this compound has demonstrated efficacy in blocking the DDR and enhancing the effects of radiation in various cancer cell lines, particularly those with mutations in the p53 tumor suppressor gene.[5][6] Determining the optimal concentration of this compound is crucial for achieving maximal therapeutic effect while minimizing off-target effects.

Quantitative Data Summary

The effective concentration of this compound in cell culture can vary depending on the cell line and experimental endpoint. The following table summarizes previously reported concentrations of this compound used in different in vitro assays.

| Cell Line | Assay Type | This compound Concentration | Outcome | Reference |